15-Hydroxy-10-deoxoartemisinin
CAS No.:
Cat. No.: VC1876291
Molecular Formula: C15H24O5
Molecular Weight: 284.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24O5 |
|---|---|
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | [(1R,4S,5R,8S,9S,12R,13R)-1,5-dimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-9-yl]methanol |
| Standard InChI | InChI=1S/C15H24O5/c1-9-3-4-12-10(7-16)8-17-13-15(12)11(9)5-6-14(2,18-13)19-20-15/h9-13,16H,3-8H2,1-2H3/t9-,10+,11+,12+,13-,14-,15-/m1/s1 |
| Standard InChI Key | AJPZIODYGDABEF-CCEZWXGKSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@H]2[C@H](CO[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)CO |
| Canonical SMILES | CC1CCC2C(COC3C24C1CCC(O3)(OO4)C)CO |
Introduction
Chemical Structure and Properties
15-Hydroxy-10-deoxoartemisinin maintains the critical structural elements of 10-deoxoartemisinin while featuring an additional hydroxyl group at the C-15 position. This modification creates a hydroxylated derivative that preserves the peroxide bridge essential for antimalarial activity.
Physicochemical Properties
Synthesis and Production Methods
15-Hydroxy-10-deoxoartemisinin is primarily produced through microbial transformation, a process that efficiently introduces hydroxyl groups at specific positions of the 10-deoxoartemisinin structure. This approach leverages enzymatic reactions to achieve selective hydroxylation that would be challenging through conventional chemical synthesis.
Microbial Transformation Approach
The production of 15-hydroxy-10-deoxoartemisinin has been successfully achieved through microbial transformation using Aspergillus niger. Under optimized conditions (14 days of incubation at 28°C and pH 6.5), A. niger transforms 10-deoxoartemisinin (500 mg/L) into two primary products: 15-hydroxy-10-deoxoartemisinin (26% yield) and 7β-hydroxy-10-deoxoartemisinin (69% yield) . This process represents an efficient biocatalytic approach to producing hydroxylated derivatives with enhanced physicochemical properties.
Comparison of Production Methods
Various microorganisms have been evaluated for their ability to hydroxylate 10-deoxoartemisinin, with Aspergillus niger demonstrating particular efficiency in producing 15-hydroxy-10-deoxoartemisinin. While Cunninghamella elegans CICC 40250 (designated as MT1) has shown remarkable versatility in generating up to 18 distinct hydroxylated products from 10-deoxoartemisinin, Aspergillus niger offers a more selective approach focused on specific hydroxylation patterns .
Table 1 below summarizes the comparative efficiency of different microorganisms in producing hydroxylated derivatives of 10-deoxoartemisinin:
| Analytical Method | Expected Characteristics | Comparative Reference Compounds |
|---|---|---|
| HR-ESI-MS | m/z 307.15 [M + Na]⁺, m/z 285.17 [M + H]⁺ | Other monohydroxylated 10-deoxoartemisinin derivatives |
| Fragmentation Pattern | Loss of H₂O (m/z 267), sequential losses producing ions at m/z 249, 231, 221, 203 | Pattern established for monohydroxylated 10-deoxoartemisinins |
| ¹³C-NMR | Characteristic signal for C-15 with hydroxyl group | Comparable to other hydroxylated positions in related derivatives |
| ¹H-NMR | Signals for protons adjacent to the C-15 hydroxyl group | Similar to patterns observed in other hydroxylated derivatives |
Comparison with Other Hydroxylated Derivatives
15-Hydroxy-10-deoxoartemisinin represents one of several hydroxylated derivatives of 10-deoxoartemisinin. Understanding its position within this broader family provides valuable context for evaluating its unique properties and potential applications.
Structural Diversity of Hydroxylated 10-deoxoartemisinins
The microbial transformation of 10-deoxoartemisinin produces a diverse array of hydroxylated derivatives, categorized as dihydroxylated 10-deoxoartemisinins, monohydroxylated 10-deoxoartemisinins (including 15-hydroxy-10-deoxoartemisinin), hydroxylated dehydrogenated 10-deoxoartemisinins, and hydroxylated hydrogenated 10-deoxoartemisinins . This structural diversity offers a rich landscape for exploring structure-activity relationships and identifying optimal candidates for specific therapeutic applications.
Table 3: Comparison of Selected Hydroxylated 10-deoxoartemisinin Derivatives:
Future Research Directions
Further Characterization
Comprehensive characterization of 15-hydroxy-10-deoxoartemisinin, including detailed spectroscopic analysis, X-ray crystallography, and systematic evaluation of its physicochemical properties, represents an important direction for future research. Such characterization would provide valuable insights into the structural features that influence its biological activity and pharmaceutical properties.
Optimization of Production Methods
While Aspergillus niger has demonstrated efficacy in producing 15-hydroxy-10-deoxoartemisinin with a 26% yield , optimization of production methods could enhance yield and purity. Exploring alternative microbial transformation approaches or developing semisynthetic routes might offer improved efficiency and scalability.
Evaluation of Biological Activities
Comprehensive evaluation of the antimalarial activity of 15-hydroxy-10-deoxoartemisinin, particularly against resistant strains, would provide valuable insights into its therapeutic potential. Additionally, investigation of its antitumor and antiangiogenesis activities, similar to those observed with 10-deoxoartemisinin , could uncover novel applications beyond malaria treatment.
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